3-Bromo-5-fluoro-4-methylbenzonitrile
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Overview
Description
3-Bromo-5-fluoro-4-methylbenzonitrile is an organic compound with the molecular formula C8H5BrFN. It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-methylbenzonitrile typically involves the bromination and fluorination of 4-methylbenzonitrile. One common method includes the use of N-bromosuccinimide (NBS) and benzoyl peroxide as reagents in a carbon tetrachloride (CCl4) solvent. The reaction is carried out at elevated temperatures, around 80°C, for several hours to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.
Scientific Research Applications
3-Bromo-5-fluoro-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-5-fluoro-4-methylbenzonitrile exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzonitrile: Similar structure but lacks the methyl group.
3-Fluoro-4-methylbenzonitrile: Similar structure but lacks the bromine atom.
4-Bromo-3-methylbenzonitrile: Similar structure but lacks the fluorine atom.
Uniqueness
3-Bromo-5-fluoro-4-methylbenzonitrile is unique due to the presence of all three substituents (bromine, fluorine, and methyl) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H5BrFN |
---|---|
Molecular Weight |
214.03 g/mol |
IUPAC Name |
3-bromo-5-fluoro-4-methylbenzonitrile |
InChI |
InChI=1S/C8H5BrFN/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3 |
InChI Key |
JEGYZTDMEULYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C#N)F |
Origin of Product |
United States |
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